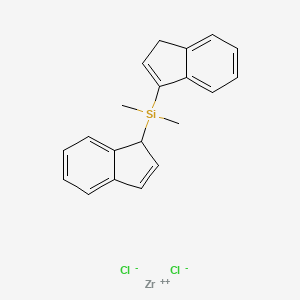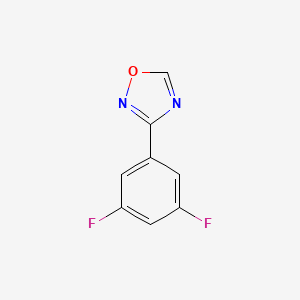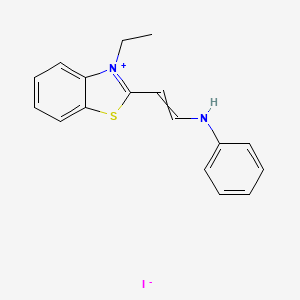
2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-アニリノビニル)-3-エチルベンゾチアゾリウムヨージドは、ベンゾチアゾリウム塩類に属する有機化合物です。この化合物は、ベンゾチアゾリウムコアにアニリノビニル基が結合していることを特徴としています。
準備方法
合成経路と反応条件
2-(2-アニリノビニル)-3-エチルベンゾチアゾリウムヨージドの合成は、通常、2-エチルベンゾチアゾールとアニリンを適切な触媒の存在下で反応させることにより行われます。反応は、目的の生成物が生成されるように制御された条件下で行われます。反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、反応温度は通常、約60〜80°Cに維持されます。
工業生産方法
工業的な設定では、2-(2-アニリノビニル)-3-エチルベンゾチアゾリウムヨージドの生産は、連続フロー反応器を使用した大規模合成を含む場合があります。この方法は、高純度で高収率の化合物を効率的に生産することを可能にします。反応条件は、プロセスをスケーラブルかつ再現性のあるものにするために最適化されています。
化学反応の分析
反応の種類
2-(2-アニリノビニル)-3-エチルベンゾチアゾリウムヨージドは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するキノンまたはその他の酸化誘導体を生成するように酸化することができます。
還元: 還元反応は、アミンやアルコールなどの還元型に変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応を起こすことができ、さまざまな置換誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: ハロゲン(例:塩素、臭素)またはアルキル化剤(例:ハロアルカン)などの試薬が、適切な条件下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、さまざまな置換ベンゾチアゾリウム誘導体につながる可能性があります。
科学研究への応用
2-(2-アニリノビニル)-3-エチルベンゾチアゾリウムヨージドは、次のようないくつかの科学研究への応用があります。
化学: 有機合成の試薬として、および他の複雑な分子の合成の前駆体として使用されます。
生物学: この化合物は、抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探求するために、研究が進められています。
工業: 染料、顔料、およびその他の工業用化学品の開発に使用されています。
科学的研究の応用
2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
2-(2-アニリノビニル)-3-エチルベンゾチアゾリウムヨージドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合することにより、その活性を調節することで効果を発揮する可能性があります。関与する正確な分子標的と経路は、特定の用途と使用の文脈によって異なります。
類似の化合物との比較
類似の化合物
- 2-(2-アニリノビニル)-3-メチルベンゾチアゾリウムヨージド
- 2-(2-アニリノビニル)-3-プロピルベンゾチアゾリウムヨージド
- 2-(2-アニリノビニル)-3-ブチルベンゾチアゾリウムヨージド
独自性
2-(2-アニリノビニル)-3-エチルベンゾチアゾリウムヨージドは、その特定の構造的特徴と化学的性質によって独自です。類似の化合物と比較して、反応性と生物活性が異なる可能性があり、さまざまな研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
- 2-(2-Anilinovinyl)-3-propylbenzothiazolium iodide
- 2-(2-Anilinovinyl)-3-butylbenzothiazolium iodide
Uniqueness
2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H17IN2S |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
N-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C17H16N2S.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H |
InChIキー |
LIBSJLLOCATOHR-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


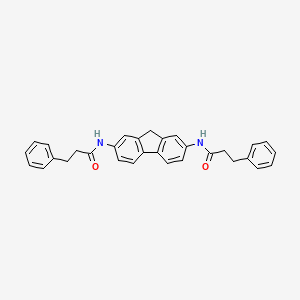
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)
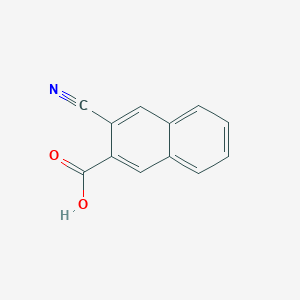
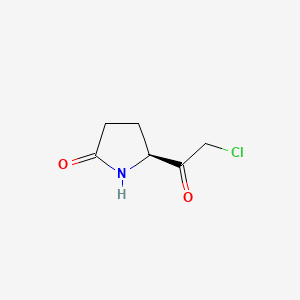
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)




